molecular formula C8H5N3 B122306 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 146767-63-7

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B122306
CAS No.: 146767-63-7
M. Wt: 143.15 g/mol
InChI Key: YSSSUMUGHHKGCO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is a part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate, followed by cyclization and dehydration steps . The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide

Uniqueness

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in inhibiting certain enzymes and receptors, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSUMUGHHKGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435561
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146767-63-7
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example was prepared from the coupling of 3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid with 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)cyclopropanamine (obtained from 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile by the reaction using Ti(OiPr)4/EtMgBr/BF3OEt2). Purification was performed by Shimadzu-VP preparative reverse phase HPLC using the separation method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=10, Final % B=100, Gradient time=10 min, Stop time=12 min, Flow Rate=25 mL/min, Column: Sunfire Prep C18 19×100 5 um, Fraction Collection: 7.86-8.38 min. (UV detection at 220 nm). The material obtained was further purified by preparative TLC (500 um×20×20 cm plate, 5% MeOH/CH2Cl2). Analytical TLC Rf=0.30 (5% MeOH/CH2Cl2). 1H NMR (500 MHz, CD3OD) δ 7.96 (m, 2H), 7.90 (dd, J=7.93, 2.14, 1H), 7.83 (d, J=1.83, 1H), 7.72 (dd, J=8.55, 0.92, 1H), 7.54 (d, J=8.55, 1H), 7.51 (d, J=3.36, 1H), 7.48 (d, J=7.93, 1H), 7.34-7.27 (overlapping m, 4H), 6.55 (dd, J=3.36, 0.92, 1H), 2.96 (s, 3H), 2.29 (s, 3H), 1.69 (m, 2H), 1.38 (m, 2H). LC/MS were performed by using Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. HPLC method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=0, Final % B=100, Gradient time=2 min, Stop time=3 min, Flow Rate=5 ml/min, Column: Phenomenex-Luna, 3.0×50 mm, S10; (ES+) m/z (M+H)+=577.19, HPLC Rt=1.433 min. Analytical HPLC were performed by using Shimadzu-VP instrument with UV detection at 220 nm and 254 nm. Analytical HPLC method: Solvent A=5% MeCN-95% H2O-0.1% TFA, Solvent B=95% MeCN-5% H2O-0.1% TFA, Start % B=20, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Sunfire C18, 3.5 um, 4.6×150 mm, Rt=7.74 min; Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=8.42 min. Analytical HPLC method: Solvent A=5% MeOH-95% H2O-10 mM NH4HCO3, Solvent B=95% MeOH-5% H2O-10 mM NH4HCO3, Start % B=50, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=9.87 min. tert-butyl 1-(1,6-naphthyridin-2-yl)cyclopropylcarbamate was synthesized in a similar fashion then converted to 1-(1,6-naphthyridin-2-yl)cyclopropanamine using the following approach.
Name
3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
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Reactant of Route 6
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

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